3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide
CAS No.: 477525-88-5
Cat. No.: VC7684146
Molecular Formula: C11H13BrN2S
Molecular Weight: 285.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477525-88-5 |
---|---|
Molecular Formula | C11H13BrN2S |
Molecular Weight | 285.2 |
IUPAC Name | 3,4-dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide |
Standard InChI | InChI=1S/C11H12N2S.BrH/c1-9-8-14-11(13(9)2)12-10-6-4-3-5-7-10;/h3-8H,1-2H3;1H |
Standard InChI Key | NIMZUODLFNIRPF-UHFFFAOYSA-N |
SMILES | CC1=CSC(=[N+]1C)NC2=CC=CC=C2.[Br-] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3,4-dimethyl-2-(phenylamino)thiazol-3-ium bromide delineates its structure:
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A thiazole ring substituted with methyl groups at positions 3 and 4.
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A phenylamino group (-NHPh) at position 2.
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A bromide counterion balancing the positive charge on the thiazolium nitrogen .
The molecular formula is C₁₂H₁₄BrN₃S, with a theoretical molecular weight of 312.23 g/mol, consistent with related thiazolium bromides .
Structural Characterization
Key structural features inferred from analogous compounds include:
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Planar thiazole core: The aromatic thiazole ring facilitates π-π interactions, as observed in thioflavin T derivatives .
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Substituent effects: The 3,4-dimethyl groups enhance steric bulk, while the phenylamino moiety introduces hydrogen-bonding capabilities .
Table 1: Comparative Structural Data for Thiazolium Bromides
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis is documented, plausible pathways include:
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Quaternization of thiazole precursors: Reacting 3,4-dimethyl-2-(phenylamino)thiazole with methyl bromide in polar aprotic solvents (e.g., acetonitrile), following methods for analogous thiazolium salts .
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Ion exchange: Metathesis of a thiazolium iodide with silver bromide, as employed in the preparation of Alagebrium bromide .
Reaction Chemistry
The compound’s reactivity is hypothesized to involve:
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Nucleophilic substitution at the C-2 position, facilitated by the electron-deficient thiazolium ring.
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Coordination chemistry: Potential ligand behavior via the phenylamino nitrogen, as seen in thiomorpholine derivatives .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be soluble in polar solvents (water, DMSO) due to ionic character, analogous to Alagebrium bromide .
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Thermal stability: Decomposition likely above 200°C, based on thermogravimetric analyses of related salts .
Table 2: Hypothesized Physicochemical Profile
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